3-Acetyl-2-methylbenzoic acid
Description
3-Acetyl-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is a derivative of benzoic acid, characterized by the presence of a methyl group and an acetyl group attached to the benzene ring. The molecular formula of this compound is C10H10O3, and it has a molecular weight of 178.18 g/mol .
Properties
IUPAC Name |
3-acetyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLPLXPYKPSXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646545 | |
| Record name | 3-Acetyl-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393516-78-4 | |
| Record name | 3-Acetyl-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{COCH}_3) ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 3-nitro-o-xylene using oxygen gas in the presence of an organic solvent and a catalyst. The reaction is carried out at temperatures between 90-100°C, followed by cooling, filtration, and purification steps .
Chemical Reactions Analysis
Acetylation of 2-Methylbenzoic Acid
This involves the reaction of 2-methylbenzoic acid with acetylating agents like acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or acid chloride). The mechanism proceeds via nucleophilic acyl substitution, where the carboxylate group acts as a nucleophile to transfer the acetyl group to the aromatic ring .
Oxidation of Ketone Precursors
A notable method involves oxidizing an acetyl-substituted methylbenzophenone derivative (e.g., 3,4-dimethylacetophenone) using hydrogen peroxide (H₂O₂) in the presence of catalysts such as methylene blue or sodium tungstate. This reaction is performed in solvents like acetonitrile or methanol under controlled temperature conditions (40–45°C). The oxidation converts the ketone group to a carboxylic acid while retaining the acetyl group .
| Synthesis Route | Reagents/Conditions | Key Features |
|---|---|---|
| Acetylation | Acetic anhydride/acetyl chloride, catalyst | Direct substitution on the aromatic ring |
| Oxidation | H₂O₂, catalysts (e.g., Na₂WO₄), solvent | Converts ketone to carboxylic acid |
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group in 3-Acetyl-2-methylbenzoic acid undergoes nucleophilic acyl substitution, forming derivatives such as esters, amides, and acid chlorides.
Formation of Acid Chlorides
The reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride. The mechanism involves:
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Protonation of the carbonyl oxygen.
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Nucleophilic attack by the sulfur atom of SOCl₂.
Esterification
Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) produces esters. The mechanism includes:
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Protonation of the carbonyl oxygen.
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Nucleophilic attack by the alcohol.
Amide Formation
Using coupling agents like dicyclohexylcarbodiimide (DCC), the carboxylic acid reacts with amines to form amides. The DCC activates the carboxylate, enabling nucleophilic attack by the amine .
Oxidation Reactions
The compound can undergo oxidation, particularly targeting the benzylic position of the methyl group or the acetyl group. For example:
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Methyl Group Oxidation : Using strong oxidizing agents like KMnO₄ or CrO₃, the methyl group may oxidize to a carboxylic acid, forming 3-acetylbenzoic acid .
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Acetyl Group Oxidation : Under specific conditions, the acetyl group could oxidize to a carboxylic acid, though this is less common due to steric hindrance .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃) in tetrahydrofuran (THF). The mechanism involves:
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Acidic hydrogens reacting with BH₃ to form a triacyloxyborane complex.
Electrophilic Aromatic Substitution
The presence of the acetyl (electron-withdrawing) and methyl (electron-donating) groups directs electrophilic substitution to specific positions. For example:
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Nitration : The methyl group activates the ring, directing nitration to the para position relative to itself.
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Bromination : The acetyl group deactivates the ring, favoring substitution at positions meta to itself .
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂ | Room temperature | 3-Acetyl-2-methylbenzoyl chloride |
| Esterification | R-OH, H₂SO₄ | Reflux | Methyl/ethyl ester |
| Oxidation | H₂O₂, Na₂WO₄ | 40–45°C, acetonitrile/methanol | 3-Acetylbenzoic acid |
| Reduction | BH₃·THF | THF, 0°C | 3-Acetyl-2-methylbenzyl alcohol |
Scientific Research Applications
3-Acetyl-2-methylbenzoic acid is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antitumor agents, the compound undergoes metabolic transformations such as N-acetylation and oxidation, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
3-Acetylbenzoic acid: Similar in structure but lacks the methyl group.
2-Methylbenzoic acid: Similar but lacks the acetyl group.
3-Methylbenzoic acid: Similar but lacks the acetyl group.
Uniqueness: 3-Acetyl-2-methylbenzoic acid is unique due to the presence of both a methyl and an acetyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse synthetic applications and the formation of unique derivatives with potential biological activities.
Biological Activity
3-Acetyl-2-methylbenzoic acid, an aromatic carboxylic acid with the chemical formula C₁₀H₁₀O₃, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.18 g/mol
- Functional Groups : An acetyl group at the 3rd position and a methyl group at the 2nd position of the benzene ring, which contribute to its reactivity and biological activity.
The biological activity of this compound is influenced by its ability to participate in various biochemical pathways. It can undergo several reactions including:
- Cyclization : In the presence of sodium carbonate (Na₂CO₃), it can cyclize to form isobenzofuranone derivatives, which are significant in medicinal chemistry.
- Oxidation and Reduction : The compound can be oxidized to form 2-Methyl-3-carboxybenzoic acid or reduced to yield 2-Methyl-3-hydroxybenzoic acid, both of which may exhibit distinct biological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance:
- Bactericidal Activity : Studies show strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound's derivatives have been tested for their efficacy against various bacterial strains, demonstrating promising results in inhibiting microbial growth.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Staphylococcus spp. |
| Derivative A | Strong | Escherichia coli, Candida albicans |
| Derivative B | Very Strong | Staphylococcus aureus |
Antitumor Activity
This compound has been explored for its potential anticancer properties:
- Cell Viability Studies : In vitro studies on cancer cell lines (e.g., HeLa, A549) demonstrated that certain derivatives enhanced cell viability while exhibiting cytotoxic effects on cancer cells at specific concentrations .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| HeLa | 50 | Increased viability |
| A549 | 100 | Cytotoxicity observed |
Applications in Research
The compound serves as a crucial building block in organic synthesis, particularly in developing pharmacologically relevant compounds. Its derivatives are synthesized for:
- Drug Development : Compounds derived from this compound are being studied for their potential therapeutic properties including anticancer and antimicrobial activities.
- Asymmetric Catalysis : It plays a role in synthesizing ligands necessary for asymmetric catalysis, which is vital in producing chiral drugs.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effectiveness of various derivatives against Staphylococcus aureus and found that modifications to the acetyl and methyl groups significantly enhanced activity .
- Cytotoxicity Analysis : In another research effort, derivatives were tested on multiple cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity against HeLa cells while maintaining low toxicity toward normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
